molecular formula C12H22O5 B15345095 Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester CAS No. 73747-55-4

Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester

Cat. No.: B15345095
CAS No.: 73747-55-4
M. Wt: 246.30 g/mol
InChI Key: GVMIXAYWPARWDD-UHFFFAOYSA-N
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Description

HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE is an ester compound with the molecular formula C12H22O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyl group and a hydroxypropanoyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE typically involves the esterification of hexanol with 2-hydroxypropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanol and 2-hydroxypropanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Hexanol and 2-hydroxypropanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a solvent.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing active components that interact with biological targets. The hydroxypropanoyloxy group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-hydroxypropanoyloxy)propanoate
  • Methyl 2-(2-hydroxypropanoyloxy)propanoate
  • Butyl 2-(2-hydroxypropanoyloxy)propanoate

Uniqueness

HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE is unique due to its hexyl group, which imparts distinct physicochemical properties compared to its shorter-chain analogs

Properties

CAS No.

73747-55-4

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

(1-hexoxy-1-oxopropan-2-yl) 2-hydroxypropanoate

InChI

InChI=1S/C12H22O5/c1-4-5-6-7-8-16-12(15)10(3)17-11(14)9(2)13/h9-10,13H,4-8H2,1-3H3

InChI Key

GVMIXAYWPARWDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)OC(=O)C(C)O

Origin of Product

United States

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